molecular formula C9H6ClF3O B1317601 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one CAS No. 79611-55-5

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one

Cat. No. B1317601
CAS RN: 79611-55-5
M. Wt: 222.59 g/mol
InChI Key: FKTNTKPCXIKFBJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one, also known as 4-chloro-3-trifluoromethylphenylpropan-2-one, is a synthetic chemical compound with a variety of uses in scientific research. It is a colorless, volatile liquid with a sweet, chloroform-like odor and a melting point of -10.4 °C. It is soluble in alcohol and ether, and insoluble in water.

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols, including compounds structurally related to "3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one", have been evaluated for their environmental impact, particularly in aquatic environments. Krijgsheld and Gen (1986) assessed the consequences of chlorophenol contamination, noting their moderate toxicity to mammalian and aquatic life, and their environmental persistence depending on microbial degradation capabilities (Krijgsheld & Gen, 1986). Moreover, the degradation of chlorinated phenols by zero-valent iron has been reviewed by Gunawardana et al. (2011), highlighting the efficiency of iron-based bimetallic systems in dechlorinating these compounds (Gunawardana, Singhal, & Swedlund, 2011).

Toxicology and Biodegradation

The toxic effects and mechanisms of chlorophenols in fish were comprehensively reviewed by Ge et al. (2017), emphasizing the oxidative stress, immune system impact, endocrine disruption, and potential carcinogenicity associated with these compounds (Ge, Han, Qi, Gu, Ma, Zhang, Naeem, & Huang, 2017). Furthermore, Magnoli et al. (2020) focused on the behavior of 2,4-D, a chlorophenoxy herbicide, in agricultural environments and highlighted the role of microbial biodegradation in mitigating environmental impacts (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).

Material Science Applications

In the field of material science, the properties and applications of poly(3,4-ethylenedioxythiophene) (PEDOT) have been explored, demonstrating the potential of this class of compounds in thermoelectric materials. Yue and Xu (2012) reviewed the progress of PEDOT-based thermoelectric materials, indicating significant advances and potential for further development (Yue & Xu, 2012).

properties

IUPAC Name

3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTNTKPCXIKFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568439
Record name 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one

CAS RN

79611-55-5
Record name 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of p-chlorobenzyl chloride (80.5 g, 0.5 mol) and ether (150 mL) is slowly added to a vigorously stirred slurry of magnesium turnings (12.15 g, 0.5 mol) and ether (50 mL) over a 45 minute period. After the addition is complete, the reaction mixture is refluxed for 1/2 hour then cooled in an ice bath. The Grignard reagent is then added to a solution of ethyl trifluoroacetate (71.04 g, 0.5 mol) and ether (150 mL) at -60° to -70° C. (acetone-dry ice bath) over a 45 minute period. The cooling bath is removed and the reaction mixture is allowed to warm to -10° C. The reaction mixture is then quenched with saturated ammonium chloride solution and then acidified with 10% hydrochloric acid solution. The organic layer is separated, washed sequentially with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to obtain a liquid. Vacuum distillation of the liquid gives the title product as a clear liquid (52.8 g, bp 72°-74° C./34 mm, 47%).
Quantity
80.5 g
Type
reactant
Reaction Step One
Quantity
12.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
71.04 g
Type
reactant
Reaction Step Two
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
47%

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